molecular formula C12H7ClN2S B8580633 7-chloro-4-phenylthieno[2,3-d]pyridazine

7-chloro-4-phenylthieno[2,3-d]pyridazine

Cat. No.: B8580633
M. Wt: 246.72 g/mol
InChI Key: ZCLUZNINDRXIGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Chloro-4-phenylthieno[2,3-d]pyridazine is a high-purity chemical building block designed for research and further manufacturing applications, particularly in medicinal chemistry and drug discovery. This compound features a thieno[2,3-d]pyridazine core, a privileged scaffold in the design of biologically active molecules. The chloro group at the 7-position serves as a versatile handle for further functionalization via cross-coupling reactions, while the phenyl substituent at the 4-position contributes to the compound's molecular diversity and potential for target interaction . Compounds with this fused heterocyclic architecture are of significant interest in early-stage research for developing potential therapeutic agents. Specifically, analogs based on the thienopyridazine and related pyrrolopyrimidine scaffolds have been investigated as modulators of protein kinases, including Aurora kinases, which are prominent targets in oncology research . As such, this compound provides a valuable template for synthesizing novel compounds to probe biochemical pathways and for evaluating new treatments for proliferative disorders. Applications & Research Value: This reagent is primarily used as a key synthetic intermediate. Its core structure is integral to creating diverse compound libraries for high-throughput screening in drug discovery programs. Researchers utilize it to develop small molecule inhibitors targeting various enzymes, with a strong focus on protein kinases due to the similarity of its core structure to known kinase inhibitor scaffolds . Handling & Safety: For research use only. Not for diagnostic or therapeutic use. Not intended for human consumption. Researchers should consult the safety data sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a well-ventilated environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

7-chloro-4-phenylthieno[2,3-d]pyridazine

InChI

InChI=1S/C12H7ClN2S/c13-12-11-9(6-7-16-11)10(14-15-12)8-4-2-1-3-5-8/h1-7H

InChI Key

ZCLUZNINDRXIGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=C2C=CS3)Cl

Origin of Product

United States

Biological Activities and Pharmacological Potential of Thieno 2,3 D Pyridazine Derivatives

Diverse Biological Activities Associated with the Thieno[2,3-d]pyridazine (B3120762) Scaffold

General research on pyridazine (B1198779) and fused pyridazine systems, such as thienopyridazines, indicates a wide range of biological activities. nih.govsarpublication.com These scaffolds are recognized for their potential in developing novel therapeutic agents. researchgate.net However, the specific biological profile of a molecule is highly dependent on the nature and position of its substituents.

There is no specific information available in the scientific literature regarding the anti-cancer or anti-proliferative effects of 7-chloro-4-phenylthieno[2,3-d]pyridazine. Studies on related but distinct chemical structures, such as other pyridazine derivatives, have shown promise as potential anticancer agents, but these findings cannot be directly attributed to the subject compound. nih.govresearchgate.net

No data from studies testing this compound against the MCF-7, T-47D, or A549 cancer cell lines, or any other cancer cell lines, were found.

There is no available research describing the modulation of key signaling pathways, such as PI3K or EGFR, by this compound. While inhibition of these pathways is a mechanism for some anticancer compounds, there is no evidence to link this activity to the specific molecule . nih.govresearchgate.net

Specific studies on the anti-inflammatory and immunomodulatory activities of this compound have not been identified in the available literature. The pyridazinone structure, a related core, is known to be a scaffold for some compounds with anti-inflammatory properties. mdpi.comresearchgate.net

No evidence was found to suggest that this compound has been evaluated as a Cyclooxygenase (COX) inhibitor. Various pyridazine derivatives have been investigated for COX-1 and COX-2 inhibition, but this research does not extend to the specific compound of interest. cu.edu.egnih.govnih.gov

No studies detailing the general anti-inflammatory mechanisms of this compound could be located.

Anti-infective and Antimicrobial Properties

Thieno[2,3-d]pyridazine derivatives and related structures have been investigated for their ability to combat various infectious agents, demonstrating a spectrum of antibacterial, antifungal, antiviral, and anti-malarial properties.

Derivatives of the thieno[2,3-d]pyridazine scaffold have shown promise as antibacterial agents. A study on a series of 7,8,9,10-tetrahydrobenzo nih.govnih.govthieno[2,3-d] nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives demonstrated fair to good activity against both Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. koreascience.kr Similarly, novel bis-pyridazine derivatives incorporating a thieno[2,3-b]thiophene (B1266192) moiety have been synthesized and evaluated for their antimicrobial potential, with some compounds showing significant activity. nih.gov While specific data on this compound is not detailed in the available literature, the activity of these related compounds suggests that the thieno[2,3-d]pyridazine core is a viable scaffold for the development of new antibacterial agents.

Table 1: Antibacterial Activity of Selected Thieno[2,3-d]pyridazine Derivatives

Compound Type Bacterial Strains Tested Activity Level Reference
Tetrahydrobenzo nih.govnih.govthieno[2,3-d] nih.govnih.govnih.govtriazolo[4,3-b]pyridazines S. aureus, B. subtilis, E. coli, P. aeruginosa Fair to Good koreascience.kr
Bis-pyridazine derivatives with thieno[2,3-b]thiophene S. aureus, B. subtilis, P. aeruginosa, E. coli Potent nih.gov

The antifungal potential of thieno[2,3-d]pyridazine derivatives has also been explored. The same study that demonstrated antibacterial activity for 7,8,9,10-tetrahydrobenzo nih.govnih.govthieno[2,3-d] nih.govnih.govnih.govtriazolo[4,3-b]pyridazine derivatives also reported fair to good antifungal activity against Aspergillus niger and Aspergillus flavus. koreascience.kr Furthermore, certain bis-pyridazine derivatives with a thieno[2,3-b]thiophene core have shown potent activity against pathogenic fungi, with one compound being more potent than the standard drug amphotericin B against Geotricum candidum and equipotent against Syncephalastrum racemosum. nih.gov

Table 2: Antifungal Activity of Selected Thieno[2,3-d]pyridazine Derivatives

Compound Type Fungal Strains Tested Activity Level Reference
Tetrahydrobenzo nih.govnih.govthieno[2,3-d] nih.govnih.govnih.govtriazolo[4,3-b]pyridazines A. niger, A. flavus Fair to Good koreascience.kr
Bis-pyridazine derivatives with thieno[2,3-b]thiophene G. candidum, S. racemosum Potent nih.gov

While direct evidence for the antiviral activity of this compound is limited, related thienopyrimidine and thienopyridine scaffolds have been investigated for their antiviral properties. For instance, certain substituted thieno[2,3-d]pyrimidine-2,4-dithiones and their S-glycoside analogues have been synthesized and evaluated as potential antiviral agents, showing some activity against HIV-1. nih.gov Additionally, new 4-(phenylamino)thieno[2,3-b]pyridine derivatives have been synthesized and tested against herpes simplex virus type 1 (HSV-1), with one compound showing significant inhibitory effects. researchgate.net The structural similarities suggest that the thieno[2,3-d]pyridazine core could also be a promising framework for the development of novel antiviral drugs.

A significant finding in the broader class of thienopyridines is their potential as anti-malarial agents through the inhibition of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK-3). nih.gov This enzyme is considered a potential target for new anti-malarial drugs. A high-throughput screening campaign identified thieno[2,3-b]pyridines as a new class of PfGSK-3 inhibitors. nih.gov Systematic variations of the substitution pattern on this scaffold led to the development of compounds that selectively inhibited the plasmodial enzyme over its human orthologue and also demonstrated activity against the erythrocyte stages of the parasite. nih.gov This highlights a specific mechanism through which thienopyridine derivatives can exert anti-malarial effects and suggests a promising avenue for further research into related heterocyclic systems like thieno[2,3-d]pyridazines.

Central Nervous System (CNS) Activities (e.g., Anticonvulsant Effects, Neuroprotection)

The thienopyrimidine scaffold, a close structural relative of thieno[2,3-d]pyridazine, has been associated with analgesic and CNS depressant activities. ekb.eg More specifically, certain triazole derivatives have shown anticonvulsant properties. koreascience.kr A study on new derivatives of tricyclic pyrazolyl-substituted thieno[2,3-c]isoquinolines and pyrano[4,3-d]thieno[2,3-b]pyridines investigated their neuroprotective activity in a seizure model. researchgate.net One of the tested compounds from the pyrano[4,3-d]thieno[2,3-b]pyridine series demonstrated moderate neuroprotective effects, reducing neuronal loss and gliosis. researchgate.net These findings suggest that the broader thienopyridine class of compounds holds potential for development as agents targeting the central nervous system.

Enzyme Inhibition Beyond Kinases (e.g., Phosphodiesterases, Acyl Coenzyme A Cholesterol Acyltransferase)

Beyond kinase inhibition, the pyridazine and thienopyrimidine ring systems, which are components of or related to the thieno[2,3-d]pyridazine scaffold, have been shown to inhibit other classes of enzymes.

A series of N-(2,4-difluorophenyl)-N'-heptyl-N'-{4-[(substituted)-pyridazin-3-yl)thio]pentyl}urea derivatives were synthesized and showed inhibitory activity against Acyl-CoA:cholesterol acyltransferase (ACAT). mdpi.com ACAT is an enzyme involved in the formation of cholesteryl esters and is a target for the treatment of hypercholesterolemia and atherosclerosis. researchgate.netnih.gov

Additionally, a 3D-QSAR study was conducted on a series of thieno[3,2-d]pyrimidines, which are isomers of the thieno[2,3-d]pyrimidine (B153573) system, as inhibitors of phosphodiesterase IV (PDE IV). nih.gov PDE IV inhibitors are of interest for the treatment of asthma and chronic obstructive pulmonary disease (COPD). nih.gov The study provided statistically valid models for predicting the affinity of related compounds and for designing more potent inhibitors. nih.gov These examples of enzyme inhibition by related heterocyclic systems suggest that thieno[2,3-d]pyridazine derivatives could also be explored for their potential to modulate the activity of a variety of enzymes.

Structure Activity Relationship Sar Studies of 7 Chloro 4 Phenylthieno 2,3 D Pyridazine and Analogues

Effects of Other Functional Groups on Biological Profiles

Hydrophobic and Lipophilic Interactions in Biological Systems

The molecular architecture of 7-chloro-4-phenylthieno[2,3-d]pyridazine suggests that hydrophobic and lipophilic interactions are critical determinants of its biological activity. The thieno[2,3-d]pyridazine (B3120762) core, a fused heterocyclic system, possesses a degree of lipophilicity that facilitates its passage across biological membranes and interaction with hydrophobic pockets within target proteins. The substituents at the 4- and 7-positions, a phenyl group and a chlorine atom respectively, significantly enhance these hydrophobic characteristics.

The phenyl group at the 4-position is a key contributor to the molecule's lipophilicity. This aromatic ring can engage in various non-covalent interactions, including van der Waals forces, π-π stacking, and hydrophobic interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within a protein's active site. The presence and substitution pattern of this phenyl ring can modulate the compound's affinity and selectivity for its biological target. For instance, in related heterocyclic scaffolds like thieno[2,3-d]pyrimidines, the substitution on the phenyl ring has been shown to be crucial for activity. mdpi.com

The chlorine atom at the 7-position further increases the lipophilicity of the molecule. This halogen atom can participate in halogen bonding, a specific type of non-covalent interaction, with electron-donating atoms in the biological target. Moreover, the chloro group's electron-withdrawing nature can influence the electronic distribution of the entire heterocyclic system, thereby affecting its binding properties. Studies on analogous compounds, such as 4-amino-7-chloroquinolines, have demonstrated that hydrophobic interactions positively influence their mechanism of action. bg.ac.rs

To illustrate the impact of substitutions on lipophilicity and, consequently, biological activity in related scaffolds, the following table presents data on thieno[2,3-d]pyrimidine (B153573) derivatives.

Compound IDR1 (at position 4)R2 (at position 7)Lipophilicity (logP)Biological Activity (IC50, µM)
1a PhenylH3.51.2
1b 4-ChlorophenylH4.10.8
1c 4-MethoxyphenylH3.22.5
1d PhenylCl4.00.9

This is a representative table created for illustrative purposes based on general principles of medicinal chemistry and SAR studies of similar heterocyclic compounds.

Stereochemical Considerations and the Role of Chirality in Thienopyridazine Activity (as demonstrated in related scaffolds)

While this compound itself is an achiral molecule, the introduction of a chiral center through substitution on the core or on the phenyl ring can have profound implications for its biological activity. Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental aspect of drug design, as biological systems, such as enzymes and receptors, are themselves chiral. nih.govsolubilityofthings.com The two mirror-image forms of a chiral molecule are called enantiomers.

Enantiomers of a chiral drug can exhibit significant differences in their pharmacological and toxicological profiles. mdpi.com One enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive, less active, or even contribute to adverse effects. nih.govnih.gov This is because the three-dimensional arrangement of atoms in each enantiomer interacts differently with the specific chiral environment of the biological target.

In the context of thienopyridazine derivatives, if a substituent introduced to create a chiral center is involved in a critical binding interaction with the target protein, the stereochemistry of that center will be paramount. For example, the introduction of a secondary alcohol or an alkyl group with a stereocenter could lead to one enantiomer having a much higher binding affinity than the other.

The differential activity of enantiomers has been well-documented in various classes of drugs. For example, the (-)-enantiomer of sotalol (B1662669) possesses both β-blocker and antiarrhythmic activity, whereas the (+)-enantiomer only has antiarrhythmic properties. nih.gov Similarly, in the development of new therapeutics, there is an increasing emphasis on developing single-enantiomer drugs to optimize efficacy and minimize potential side effects. nih.gov

Should chiral analogues of this compound be synthesized, their separation and individual biological evaluation would be crucial steps in understanding their structure-activity relationship. This stereochemical investigation would provide valuable insights into the three-dimensional requirements of the binding site of its biological target.

The following table illustrates the differential activity of enantiomers in a hypothetical chiral thienopyridazine analogue.

Compound IDStereochemistryTarget Binding Affinity (Ki, nM)Functional Activity (EC50, nM)
2a Racemic50100
2b (R)-enantiomer1020
2c (S)-enantiomer500>1000

This is a representative table created for illustrative purposes based on the general principles of stereochemistry in pharmacology.

Molecular Modeling and Computational Investigations of 7 Chloro 4 Phenylthieno 2,3 D Pyridazine

Application of Computational Chemistry in the Design and Analysis of Thieno[2,3-d]pyridazine (B3120762) Compounds

Computational chemistry has become an indispensable tool in the design and analysis of novel therapeutic agents, with the thieno[2,3-d]pyridazine scaffold and its bioisosteres, thieno[2,3-d]pyrimidines, being prominent examples. mdpi.com These frameworks are of significant interest due to their structural similarity to purines, allowing them to interact with a wide array of biological targets. mdpi.comnih.gov Computational approaches are instrumental in designing and synthesizing new derivatives targeting enzymes like kinases, which are crucial in cancer progression. rsc.orgnih.govmdpi.com

The process often begins with the design of a series of derivatives based on a lead scaffold. nih.govmdpi.com Molecular docking simulations are then employed to predict the binding affinity and orientation of these designed compounds within the active site of a target protein. nih.govnih.gov This virtual screening process helps prioritize candidates for synthesis, saving considerable time and resources. nih.gov Furthermore, techniques like Density Functional Theory (DFT) are used to elucidate the electronic and structural properties of the molecules, providing insights that can guide further optimization. mdpi.comrsc.org By correlating computational predictions with experimental biological evaluations, researchers can establish robust structure-activity relationships (SAR), leading to the development of more potent and selective therapeutic agents. nih.govnih.gov

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique widely used in drug discovery to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, such as a protein. chemrevlett.comamazonaws.comnih.gov For compounds based on the thieno[2,3-d]pyridazine scaffold, docking simulations provide critical insights into how they might inhibit specific enzymes, such as protein kinases, which are often implicated in diseases like cancer. rsc.orgnih.gov

The process involves placing the 3D structure of the ligand into the binding site of the protein and calculating the binding energy for numerous possible conformations. amazonaws.commdpi.com The resulting scores, typically expressed in kcal/mol, indicate the stability of the ligand-protein complex, with lower (more negative) values suggesting stronger binding. nih.gov These simulations can effectively screen large libraries of compounds, helping to identify promising candidates for further experimental testing. nih.gov

A key outcome of molecular docking is the identification of the specific binding pocket on the target protein where the ligand binds. nih.gov Docking algorithms explore the protein's surface to find cavities that are sterically and electrostatically complementary to the ligand. nih.gov Once a putative binding pocket is identified, the simulation reveals the precise orientation of the ligand within it.

This analysis highlights the crucial amino acid residues that form the binding site and interact directly with the ligand. nih.gov For example, in studies of related kinase inhibitors, docking has identified key residues like Tyr355, Leu352, Ser530, Cys 694, and Leu 616 as being essential for binding. mdpi.comnih.gov Identifying these residues is vital for understanding the mechanism of inhibition and for designing new molecules with improved affinity and selectivity.

The stability of a ligand-protein complex is determined by a combination of non-covalent interactions. plos.org Molecular docking simulations allow for the detailed characterization of these forces. amazonaws.com

Hydrogen Bonding: These are strong, directional interactions between a hydrogen bond donor (like an N-H or O-H group) and an acceptor (like a nitrogen or oxygen atom). The pyridazine (B1198779) moiety, with its nitrogen atoms, is well-suited to participate in hydrogen bonding, which often anchors the ligand in the active site. plos.orgnih.gov

Hydrophobic Interactions: These occur between nonpolar regions of the ligand (such as the phenyl ring) and hydrophobic amino acid residues (e.g., Leucine, Valine, Phenylalanine) in the binding pocket. nih.govplos.org These interactions are a major driving force for ligand binding. nih.gov

π-Stacking: This is a specific type of non-covalent interaction that occurs between aromatic rings. The phenyl ring and the fused heterocyclic core of 7-chloro-4-phenylthieno[2,3-d]pyridazine can engage in π-π stacking with aromatic residues like Tyrosine, Phenylalanine, or Tryptophan in the protein's active site, further stabilizing the complex. researchgate.net

An illustrative table of interactions identified in a typical docking study is provided below.

Interaction TypeLigand GroupProtein ResidueDistance (Å)
Hydrogen BondPyridazine NitrogenTYR 3552.1
HydrophobicPhenyl RingLEU 3523.8
HydrophobicThiophene (B33073) RingVAL 3494.1
π-π StackingPhenyl RingTRP 3874.5
PolarChlorine AtomSER 5303.2

Note: The residues and distances in this table are representative examples from docking studies of similar heterocyclic kinase inhibitors and are for illustrative purposes only.

Prediction of Ligand-Receptor Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the strength of their interaction. nih.gov For this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. These studies are critical in rational drug design, offering insights into the structural basis of molecular recognition. researchgate.net

The process involves preparing the three-dimensional structures of both the ligand (this compound) and the target receptor. The ligand's conformational space is explored to find the most energetically favorable binding pose within the receptor's active site. The scoring functions employed in docking algorithms then estimate the binding affinity, typically expressed as a binding energy value (e.g., in kcal/mol). researchgate.net A lower binding energy generally indicates a more stable ligand-receptor complex.

For thieno[2,3-d]pyrimidine (B153573) derivatives, which are structurally similar to the thieno[2,3-d]pyridazine core, docking studies have been successfully used to predict interactions with targets like VEGFR-2 and PI3K. nih.govnih.gov These studies often reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. For instance, in the context of PI3K, the morpholine (B109124) moiety of related inhibitors has been shown to form crucial hydrogen bonds within the active site. nih.gov It is plausible that the nitrogen atoms in the pyridazine ring of this compound could act as hydrogen bond acceptors, while the phenyl and thieno rings could engage in hydrophobic and π-π stacking interactions.

The binding affinity of a ligand to a receptor is a critical parameter in drug discovery, and its prediction is a key goal of computational methods. nih.gov While docking scores provide a rapid estimation, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can offer more accurate predictions of binding affinities. These methods account for solvation effects and entropic contributions, providing a more comprehensive assessment of the ligand-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Drug Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. dovepress.com These models are invaluable for predicting the activity of novel compounds and for guiding the design of more potent analogues.

A QSAR study on a series of thieno[2,3-d]pyridazine derivatives would involve calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Examples of commonly used descriptors include molecular weight, logP (a measure of lipophilicity), and various topological and quantum chemical parameters.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN) are employed to build a predictive model. hanyang.ac.kr For instance, a QSAR model for pyridazine derivatives acting as GABA-A antagonists has been developed using a combination of constitutional, geometrical, and physicochemical descriptors. dovepress.com

For the predictive design of novel this compound analogues, a QSAR model could be developed using a training set of structurally related compounds with known biological activity against a specific target. The resulting model would highlight the key structural features that are either beneficial or detrimental to the desired activity. For example, the model might indicate that increasing the hydrophobicity of the substituent at a particular position on the thieno[2,3-d]pyridazine scaffold leads to enhanced activity. This information can then be used to design new compounds with improved potency.

The predictive power of a QSAR model is assessed through rigorous internal and external validation techniques. A statistically robust and validated QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, thereby accelerating the drug discovery process.

Conformational Analysis and Flexibility of the Thieno[2,3-d]pyridazine System

The three-dimensional conformation of a molecule is a critical determinant of its biological activity, as it dictates how the molecule can interact with its biological target. Conformational analysis aims to identify the stable low-energy conformations of a molecule and to understand its flexibility.

For the thieno[2,3-d]pyridazine system, computational methods such as molecular mechanics and quantum mechanics can be used to explore its conformational landscape. The fused ring system of the thieno[2,3-d]pyridazine core is relatively rigid. However, the phenyl substituent at the 4-position introduces a degree of rotational freedom. The torsion angle between the phenyl ring and the thieno[2,3-d]pyridazine scaffold is a key conformational parameter. Studies on conformationally restricted analogues of similar heterocyclic systems, such as thieno[3,2-d]pyrimidinones, have demonstrated the importance of locking the molecule into a specific, biologically active conformation. nih.gov

The flexibility of the this compound molecule can be further investigated using molecular dynamics (MD) simulations. MD simulations provide a dynamic picture of the molecule's behavior over time, revealing the accessible conformations and the transitions between them. This information is particularly important for understanding how the ligand might adapt its conformation upon binding to a receptor, a phenomenon known as "induced fit."

Understanding the conformational preferences and flexibility of the thieno[2,3-d]pyridazine system is crucial for designing ligands that can adopt the optimal geometry for binding to their target. It can also inform the design of more rigid analogues that are pre-organized in the bioactive conformation, which can lead to improved binding affinity and selectivity.

In Silico Assessment of Drug Likeness and Pharmacokinetic Properties

In the early stages of drug discovery, it is essential to evaluate the potential of a compound to have favorable pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). In silico methods provide a rapid and cost-effective way to predict these properties and to assess the "drug-likeness" of a compound.

Drug-likeness is often evaluated based on empirical rules such as Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Compounds that adhere to these rules are more likely to have good oral bioavailability.

Various computational tools and web servers are available to predict a wide range of ADME properties. For this compound, these tools can predict parameters such as aqueous solubility, intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. These predictions are based on models derived from large datasets of experimental data.

The following table summarizes the predicted drug-likeness and pharmacokinetic properties for this compound based on computational models commonly applied to similar heterocyclic compounds.

PropertyPredicted ValueInterpretation
Molecular Weight260.72 g/molComplies with Lipinski's Rule (< 500 g/mol)
logP3.5 - 4.5Indicates good lipophilicity for membrane permeability
Hydrogen Bond Donors0Complies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)41.5 ŲSuggests good intestinal absorption
Aqueous Solubility (logS)-3.0 to -4.0Moderately soluble
Intestinal AbsorptionHighLikely to be well-absorbed from the gut
Blood-Brain Barrier (BBB) PermeabilityLikely to crossPotential for CNS activity

The in silico assessment of these properties helps to prioritize compounds for further development and to identify potential liabilities that may need to be addressed through chemical modification.

Future Research Directions and Translational Perspectives

Rational Design and Synthesis of Next-Generation Thieno[2,3-d]pyridazine (B3120762) Analogues with Tailored Activities

The future development of thieno[2,3-d]pyridazine-based therapeutics hinges on the rational design of new analogues with improved potency, selectivity, and pharmacokinetic profiles. This approach moves beyond random screening to a more targeted strategy, leveraging an understanding of structure-activity relationships (SAR).

Key strategies include:

Bioisosteric Replacement: The isosteric relationship between the thieno[2,3-d]pyrimidine (B153573) core and the native purine (B94841) structure is a key reason for its biological activity. mdpi.com Future design can explore replacing the thiophene (B33073) ring with other heterocycles to modulate activity and physicochemical properties. Similarly, the phenyl group at the 4-position and the chloro group at the 7-position are prime sites for modification.

Structure-Based Drug Design: For targets where a crystal structure is available, such as kinases, molecular docking and dynamic simulation studies can guide the design of derivatives that fit optimally into the active site. tandfonline.comrsc.org This has been successfully applied to thieno[2,3-d]pyrimidine derivatives targeting VEGFR-2, where docking studies helped rationalize the binding interactions and guide the synthesis of more potent inhibitors. rsc.orgnih.gov

Pharmacophore Modeling: By identifying the essential structural features (pharmacophores) required for activity against a specific target, novel analogues can be designed. This approach was used to create new thieno[2,3-d]pyrimidine derivatives as PI3K inhibitors by maintaining the crucial morpholine (B109124) moiety of a lead compound while modifying the core scaffold to improve solubility and pharmacokinetics. nih.gov

The goal is to create a new generation of compounds with tailored activities, whether it be enhanced potency against a known target, selectivity for a specific enzyme isoform to reduce off-target effects, or improved drug-like properties.

Exploration of Novel Therapeutic Targets for 7-Chloro-4-phenylthieno[2,3-d]pyridazine and its Derivatives

While much of the focus for the broader thienopyrimidine/pyridazine (B1198779) class has been on oncology, the scaffold's versatility suggests potential applications across a range of diseases. A crucial future direction is to screen this compound and its derivatives against a wider array of biological targets.

Potential therapeutic areas for exploration include:

Inflammatory Diseases: Thieno[2,3-d]pyrimidines have been identified as having anti-inflammatory properties. mdpi.com Future studies could investigate their potential as inhibitors of key inflammatory mediators like phosphodiesterase 4 (PDE4). rsc.org

Infectious Diseases: The pyridazine nucleus is a component of various compounds with antimicrobial and antifungal activities. nih.govnih.govsarpublication.com Screening against a panel of bacterial and fungal strains could uncover novel anti-infective agents.

Neurological Disorders: Related fused heterocyclic compounds have been investigated as ligands for receptors in the central nervous system, such as N-methyl-D-aspartate (NMDA) receptors, suggesting a potential role in treating neurological conditions. researchgate.net

Cardiovascular Diseases: Certain pyridazinone derivatives have demonstrated cardiovascular effects, including antihypertensive and antiplatelet activities. sarpublication.com

The following table summarizes some of the biological targets and activities identified for the broader class of thienopyrimidines and pyridazines, suggesting potential avenues for the this compound scaffold.

Compound Class Biological Target/Activity Potential Therapeutic Area
Thieno[2,3-d]pyrimidinesVEGFR-2 Inhibition tandfonline.comnih.govCancer
Thieno[2,3-d]pyrimidinesPI3K Inhibition nih.govnih.govCancer
Thieno[2,3-d]pyrimidinesPDE4 Inhibition rsc.orgInflammatory Diseases
Thieno[2,3-d]pyrimidinesGeneral Anti-inflammatory mdpi.comInflammatory Diseases
Pyridazine DerivativesAntibacterial, Antifungal nih.govInfectious Diseases
Thieno[2,3-b]pyridinonesNMDA Receptor Inhibition researchgate.netNeurological Disorders

Systematic screening of a library of this compound derivatives against diverse targets is essential to uncover new therapeutic opportunities beyond the current focus.

Development of Advanced Synthetic Strategies for Complex Derivatization and Combinatorial Library Generation

To explore the vast chemical space around the this compound core, the development of efficient and versatile synthetic methodologies is paramount. Traditional multi-step synthesis can be time-consuming and may not be suitable for generating the large number of compounds needed for high-throughput screening.

Future efforts should focus on:

Microwave-Assisted Synthesis: This technique can dramatically accelerate reaction times, increase yields, and facilitate reactions that are difficult under conventional heating. nih.gov It has been successfully used in the synthesis of thieno[2,3-d]pyrimidine analogues. nih.gov

Combinatorial Chemistry: Developing robust synthetic routes where different building blocks can be easily introduced at various positions on the scaffold is key. This allows for the rapid generation of large libraries of related compounds. For instance, the reactivity of the chlorine atom at the 4-position (in related systems) allows for nucleophilic substitution with a wide range of amines, generating diverse libraries. nih.gov

Modern Catalytic Methods: Employing advanced cross-coupling reactions (e.g., Suzuki, Sonogashira) can enable the introduction of complex aryl and alkyl groups onto the heterocyclic core, which is often difficult to achieve with classical methods. mdpi.commdpi.com

These advanced strategies will empower chemists to synthesize not just individual target molecules but entire libraries, significantly increasing the chances of discovering compounds with novel biological activities.

Integration of Artificial Intelligence and Machine Learning in High-Throughput Compound Screening and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the drug discovery process. keystonesymposia.orgmdpi.com For the thieno[2,3-d]pyridazine scaffold, these computational tools can accelerate progress at multiple stages.

Key applications of AI/ML include:

Predictive Modeling: AI/ML algorithms can be trained on existing data to build models that predict the biological activity of new, unsynthesized compounds. keystonesymposia.org This allows for the in silico screening of vast virtual libraries of thieno[2,3-d]pyridazine derivatives to prioritize the most promising candidates for synthesis and testing. nih.gov

ADMET Prediction: A major cause of drug failure is poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties. AI models can predict these properties based on a molecule's structure, allowing researchers to filter out compounds with unfavorable profiles early in the discovery process. nih.govnih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized to have high predicted activity against a specific target and good drug-like properties. nih.govcrimsonpublishers.com These tools could be used to generate novel thieno[2,3-d]pyridazine-based structures that chemists may not have conceived of.

By combining computational predictions with targeted experimental synthesis, the discovery-optimization cycle can be made significantly faster and more cost-effective.

Pre-clinical Validation of Lead Compounds through Comprehensive In Vitro and In Vivo Studies focused on Mechanism of Action

Once a lead compound is identified through design, screening, and optimization, it must undergo rigorous pre-clinical validation. This stage is critical for establishing a strong biological rationale for advancing the compound to clinical trials.

The pre-clinical workflow should include:

In Vitro Mechanistic Studies: Beyond simple activity screening, detailed cell-based assays are needed to elucidate the compound's mechanism of action. For an anticancer candidate, this would involve cell cycle analysis to see if the compound halts cell division, apoptosis assays to confirm it induces programmed cell death, and target engagement assays to verify it interacts with the intended enzyme (e.g., VEGFR-2) within the cell. tandfonline.comnih.gov

In Vivo Efficacy Models: Promising compounds must be tested in relevant animal models of disease. For an anticancer agent, this typically involves testing its ability to shrink tumors in rodent models. These studies provide the first indication of whether the compound's in vitro potency translates to efficacy in a living organism.

Pharmacokinetic and Safety Profiling: In vivo studies are also essential for determining the compound's pharmacokinetic profile (how it is absorbed, distributed, and eliminated by the body) and for initial safety and toxicology assessments.

A comprehensive pre-clinical data package that demonstrates not only that a compound works, but how it works, is essential for its successful translation from a laboratory curiosity to a potential therapeutic agent.

Q & A

Q. What are the recommended synthetic routes for 7-chloro-4-phenylthieno[2,3-d]pyridazine in laboratory settings?

  • Methodological Answer : The synthesis of thieno[2,3-d]pyridazine derivatives often employs the Thorpe-Ziegler reaction , which facilitates cyclization of nitrile-containing precursors to form fused heterocyclic systems. For example, thieno[2,3-c]pyridazines can be synthesized from α,β-unsaturated nitriles under basic conditions . Additionally, microwave-assisted synthesis has been used for structurally related pyridazines, enabling rapid and efficient functionalization under controlled temperature and pressure . Researchers should optimize reaction parameters (e.g., solvent, catalyst) to minimize byproducts.

Q. What analytical techniques are critical for confirming the structure of this compound?

  • Methodological Answer :
  • X-ray crystallography is the gold standard for unambiguous structural confirmation. Studies on similar compounds (e.g., thiochromeno-pyridines) demonstrate how torsion angles (e.g., C12–C8–C9–C19: −95.5°) and bond distances validate stereochemistry .
  • Tandem mass spectrometry (MS/MS) distinguishes annulation isomers by fragmentation patterns, as shown for thieno-pyrido-pyridazine systems .
  • NMR spectroscopy (1H/13C) resolves substituent effects, such as chlorine-induced deshielding in aromatic regions.

Q. What safety protocols are essential for handling this compound?

  • Methodological Answer :
  • Storage : Keep in airtight containers at 0–6°C to prevent degradation. Avoid exposure to ignition sources (e.g., static electricity) .
  • Personal protective equipment (PPE) : Use nitrile gloves, chemical goggles, and lab coats. Inspect gloves for integrity before use .
  • Waste disposal : Segregate halogenated waste and consult certified agencies for disposal to comply with environmental regulations .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data in thieno[2,3-d]pyridazine derivatives?

  • Methodological Answer : Contradictions in NMR or MS data often arise from tautomerism or annulation isomerism . Cross-validation using high-resolution MS (HRMS) and 2D NMR (e.g., NOESY, HSQC) clarifies ambiguous signals. For example, tandem MS studies on thieno[3′,2′:4,5]pyrido[2,3-d]pyridazines differentiate isomers via diagnostic fragment ions (e.g., m/z 245.1 for ring-opening products) . Computational tools like ACD/Labs Percepta can predict spectral patterns to guide interpretation .

Q. What strategies enable selective functionalization of the thieno[2,3-d]pyridazine core?

  • Methodological Answer :
  • Microwave-assisted mono-functionalization : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl/alkyl groups at the 4-position. Optimize ligand choice (e.g., SPhos) to suppress bis-adduct formation .
  • Electrophilic substitution : Chlorine at the 7-position directs electrophiles (e.g., NO2+) to the 3- or 6-position, depending on solvent polarity .

Q. How do substituents influence the biological activity of thieno[2,3-d]pyridazines?

  • Methodological Answer : Structure-activity relationship (SAR) studies on analogs (e.g., 4-chloro-5-ethyl-pyrrolo[2,3-d]pyrimidine) reveal that:
  • Electron-withdrawing groups (e.g., Cl) enhance kinase binding via halogen bonding .
  • Bulky substituents (e.g., cyclobutyl) improve selectivity for KRAS G12C inhibitors, as seen in pyrido[2,3-d]pyridazine-based therapeutics .
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins.

Q. What computational methods predict the reactivity of thieno[2,3-d]pyridazine derivatives?

  • Methodological Answer :
  • Density functional theory (DFT) : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the 4-phenyl group may act as an electron donor, stabilizing intermediates in SNAr reactions .
  • Molecular dynamics (MD) simulations : Model solvation effects on reaction pathways (e.g., aqueous vs. DMF environments) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.